molecular formula C9H11NO5 B12717608 4H-Pyran-2-carboxylic acid, 6-(dimethylaminomethyl)-5-hydroxy-4-oxo-, hydrate CAS No. 1746-65-2

4H-Pyran-2-carboxylic acid, 6-(dimethylaminomethyl)-5-hydroxy-4-oxo-, hydrate

Cat. No.: B12717608
CAS No.: 1746-65-2
M. Wt: 213.19 g/mol
InChI Key: VOTDRCFZXCKSFW-UHFFFAOYSA-N
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Description

4H-Pyran-2-carboxylic acid, 6-(dimethylaminomethyl)-5-hydroxy-4-oxo-, hydrate is a complex organic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-2-carboxylic acid, 6-(dimethylaminomethyl)-5-hydroxy-4-oxo-, hydrate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malonic acid derivatives under acidic or basic conditions to form the pyran ring. Subsequent functionalization steps introduce the dimethylaminomethyl and hydroxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-2-carboxylic acid, 6-(dimethylaminomethyl)-5-hydroxy-4-oxo-, hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carboxylated pyranones, which can have different chemical and physical properties.

Scientific Research Applications

4H-Pyran-2-carboxylic acid, 6-(dimethylaminomethyl)-5-hydroxy-4-oxo-, hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-Pyran-2-carboxylic acid, 6-(dimethylaminomethyl)-5-hydroxy-4-oxo-, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-2-carboxylic acid, 6-(dimethylaminomethyl)-5-hydroxy-4-oxo-, hydrate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1746-65-2

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

6-[(dimethylamino)methyl]-5-hydroxy-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C9H11NO5/c1-10(2)4-7-8(12)5(11)3-6(15-7)9(13)14/h3,12H,4H2,1-2H3,(H,13,14)

InChI Key

VOTDRCFZXCKSFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=O)C=C(O1)C(=O)O)O

Origin of Product

United States

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